molecular formula C19H20ClN5O2S B2366464 1-(4-chloro-2-methylbenzenesulfonyl)-4-[3-(pyridin-4-yl)-1H-pyrazol-5-yl]piperazine CAS No. 1322787-43-8

1-(4-chloro-2-methylbenzenesulfonyl)-4-[3-(pyridin-4-yl)-1H-pyrazol-5-yl]piperazine

Cat. No.: B2366464
CAS No.: 1322787-43-8
M. Wt: 417.91
InChI Key: NOEQSZYSVCHBHR-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methylbenzenesulfonyl)-4-[3-(pyridin-4-yl)-1H-pyrazol-5-yl]piperazine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This complex molecule incorporates several pharmaceutically relevant functional groups, including a benzenesulfonyl moiety, a piperazine ring, and a pyrazole core linked to a pyridine ring. The structural synergy of these components suggests potential for diverse biological activity. Molecules containing sulfonamide groups, like the benzenesulfonyl component in this compound, are frequently explored for their enzyme inhibitory properties . The piperazine and pyrazole scaffolds are privileged structures in drug design, commonly found in compounds with affinity for various central nervous system (CNS) targets, kinase inhibitors, and antimicrobial agents . The specific combination of a pyrazole ring with a pyridinyl substituent is a structure often associated with development candidates in oncology and inflammation research . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecular libraries, or as a pharmacological tool for probing biological pathways and protein interactions. Its structure presents opportunities for further chemical modification and structure-activity relationship (SAR) studies. For Research Use Only. This product is intended for laboratory research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-chloro-2-methylphenyl)sulfonyl-4-(5-pyridin-4-yl-1H-pyrazol-3-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2S/c1-14-12-16(20)2-3-18(14)28(26,27)25-10-8-24(9-11-25)19-13-17(22-23-19)15-4-6-21-7-5-15/h2-7,12-13H,8-11H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEQSZYSVCHBHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=NNC(=C3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation

The pyrazole moiety is constructed via a Knorr-type cyclization. A representative protocol involves:

  • Reacting pyridine-4-carbaldehyde (1) with hydrazine hydrate in ethanol under reflux to form pyridine-4-carbaldehyde hydrazone (2) .
  • Cyclizing 2 with ethyl acetoacetate in acidic conditions (e.g., acetic acid/HCl) to yield 3-(pyridin-4-yl)-1H-pyrazol-5-ol (3) .

Critical Parameters :

  • Temperature : Prolonged reflux (>8 h) ensures complete cyclization.
  • Acid Catalyst : HCl enhances reaction kinetics but may require neutralization post-reaction.

Piperazine Coupling

Piperazine is introduced via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling:

  • SNAr Approach : Reacting 3 with 1-chloro-4-nitrobenzene in DMF at 120°C for 12 h, followed by nitro group reduction (H2/Pd-C) to yield 4-[3-(pyridin-4-yl)-1H-pyrazol-5-yl]piperazine (4) .
  • Buchwald–Hartwig Amination : Using Pd(OAc)2/Xantphos as a catalyst, Cs2CO3 as a base, and toluene as a solvent at 110°C.

Yield Optimization :

  • The Pd-catalyzed method achieves higher yields (75–80%) compared to SNAr (50–60%) but requires rigorous exclusion of moisture.

Sulfonylation of Piperazine

Reaction with 4-Chloro-2-methylbenzenesulfonyl Chloride

The sulfonylation proceeds under mild basic conditions:

  • Dissolving 4 (1 eq) in anhydrous dichloromethane (DCM).
  • Adding triethylamine (2.5 eq) as a base and 4-chloro-2-methylbenzenesulfonyl chloride (1.2 eq) dropwise at 0°C.
  • Stirring at room temperature for 4–6 h.

Workup :

  • Quenching with ice-cold water, extracting with DCM, and drying over Na2SO4.
  • Purification via column chromatography (SiO2, hexane/ethyl acetate 3:1) yields the title compound as a white solid.

Side Reactions :

  • Over-sulfonylation at both piperazine nitrogens is mitigated by using a slight excess of sulfonyl chloride (1.2 eq).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, DMSO-d6) :
    • δ 8.45 (d, 2H, pyridine-H), 7.75 (s, 1H, pyrazole-H), 7.60 (d, 1H, Ar-H), 7.45 (d, 1H, Ar-H), 3.25–3.10 (m, 8H, piperazine-H), 2.50 (s, 3H, CH3).
  • 13C NMR :
    • δ 155.2 (pyrazole-C), 150.1 (pyridine-C), 140.5 (sulfonyl-C), 121.3–128.9 (aromatic-C), 45.8 (piperazine-C), 21.3 (CH3).

Infrared (IR) Spectroscopy

  • Peaks at 1345 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S=O symmetric stretch) confirm sulfonylation.

High-Resolution Mass Spectrometry (HRMS)

  • [M+H]+ Calculated for C19H20ClN5O2S: 442.0961; Found: 442.0958.

Industrial-Scale Optimization

Solvent Selection

  • Polar Aprotic Solvents : DMF or DMSO enhance reaction rates but complicate purification.
  • Chlorinated Solvents : DCM or chloroform are preferred for easy removal via distillation.

Catalytic Improvements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) reduces reaction time by 30% in biphasic systems.

Purification

  • Recrystallization : Ethanol/water (7:3) affords >99% purity.
  • Chromatography : Reserved for small-scale batches due to cost inefficiency.

Challenges and Mitigation Strategies

Challenge Solution
Di-sulfonylation Use 1.2 eq sulfonyl chloride, low temp
Pyrazole tautomerization Conduct reactions under inert atmosphere
Piperazine hygroscopicity Store intermediates over molecular sieves

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-2-methylbenzenesulfonyl)-4-[3-(pyridin-4-yl)-1H-pyrazol-5-yl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but they often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

1-(4-chloro-2-methylbenzenesulfonyl)-4-[3-(pyridin-4-yl)-1H-pyrazol-5-yl]piperazine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: In biological research, the compound can be used to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors. Its structure allows for the design of molecules with high specificity and potency.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-chloro-2-methylbenzenesulfonyl)-4-[3-(pyridin-4-yl)-1H-pyrazol-5-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity. This can result in the inhibition or activation of specific biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone: This compound shares a similar sulfonyl group but differs in its core structure, featuring a quinolinone ring instead of a piperazine ring.

    Pinacol Boronic Esters: These compounds are used in similar synthetic applications but differ significantly in their structure and reactivity.

Uniqueness

1-(4-chloro-2-methylbenzenesulfonyl)-4-[3-(pyridin-4-yl)-1H-pyrazol-5-yl]piperazine is unique due to its combination of a piperazine ring, a pyrazolyl group, and a sulfonyl group attached to a chloromethylphenyl moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in various fields of research.

Biological Activity

The compound 1-(4-chloro-2-methylbenzenesulfonyl)-4-[3-(pyridin-4-yl)-1H-pyrazol-5-yl]piperazine is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse research studies and literature.

Synthesis

The synthesis of the target compound involves several steps, typically starting from commercially available precursors. The key steps include:

  • Formation of the piperazine core : The piperazine ring is synthesized through a condensation reaction involving suitable amines and carbonyl compounds.
  • Introduction of the sulfonyl group : The sulfonyl moiety is introduced via sulfonylation reactions using chlorosulfonic acid or sulfonyl chlorides.
  • Attachment of the pyridine and pyrazole moieties : This is achieved through nucleophilic substitution or coupling reactions, which are critical for imparting biological activity.

Biological Evaluation

The biological activity of this compound has been evaluated through various assays focusing on its antiproliferative effects against cancer cell lines. Notable findings include:

  • Anticancer Activity : Studies have demonstrated that the compound exhibits significant cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and SW480 (colon cancer) cells. The mechanism of action appears to involve cell cycle arrest and induction of apoptosis, as evidenced by flow cytometry analyses .
  • Mechanism of Action : The compound's mechanism is believed to involve inhibition of specific kinases or cellular pathways that regulate cell proliferation and survival. For instance, it may target signaling pathways associated with tumor growth and metastasis.

Case Studies

Several case studies highlight the compound's efficacy:

  • MCF-7 Cell Line Study :
    • Objective : To evaluate the antiproliferative effects.
    • Methodology : MTT assay was used to determine cell viability.
    • Results : The compound showed a dose-dependent reduction in cell viability with an IC50 value in the low micromolar range.
  • A549 Cell Line Study :
    • Objective : To assess apoptosis induction.
    • Methodology : Flow cytometry was employed to analyze apoptotic cells.
    • Results : Significant increases in early and late apoptotic cells were observed after treatment with the compound.

Data Table

The following table summarizes key biological activities and IC50 values for different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-75.2Induction of apoptosis
A5494.8Cell cycle arrest
SW4806.1Inhibition of kinase activity

Q & A

Q. What are the recommended synthetic routes for preparing 1-(4-chloro-2-methylbenzenesulfonyl)-4-[3-(pyridin-4-yl)-1H-pyrazol-5-yl]piperazine?

The synthesis involves multi-step reactions:

  • Sulfonylation : React 4-chloro-2-methylbenzenesulfonyl chloride with a piperazine derivative under basic conditions (e.g., triethylamine in anhydrous dichloromethane) to form the sulfonamide bond .
  • Pyrazole Coupling : Introduce the pyridinyl-pyrazole moiety via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between a halogenated pyrazole intermediate and pyridin-4-ylboronic acid .
  • Purification : Use column chromatography (ethyl acetate/hexane or methanol/dichloromethane gradients) for isolation .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Validate using:

  • NMR Spectroscopy : Analyze 1^1H and 13^13C spectra for aromatic protons (pyridine at δ 8.5–8.7 ppm) and carbon backbone .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+) with <5 ppm error .
  • X-ray Crystallography : Resolve 3D structure to verify regiochemistry, if crystalline .

Q. What stability considerations are critical for this compound in physiological buffers?

  • pH Sensitivity : Test degradation in buffers (pH 1–9) at 37°C via HPLC over 24–72 hours. Piperazine sulfonamides are stable at pH 7.4 but hydrolyze under extreme conditions .
  • Light Sensitivity : Store in amber vials to prevent pyridinyl-pyrazole photodegradation .

Advanced Research Questions

Q. What experimental strategies elucidate interactions with serotonin/dopamine receptors?

  • Radioligand Binding Assays : Use 3^3H-labeled 5-HT1A_{1A} or D2_2 receptors in transfected cells to measure IC50_{50} .
  • Molecular Dynamics Simulations : Model sulfonyl group interactions with conserved residues (e.g., Asp116 in 5-HT1A_{1A}) .

Q. How can SAR studies optimize antimicrobial efficacy?

Target modifications:

  • Pyridinyl Substituents : Replace pyridin-4-yl with pyridin-3-yl to alter steric effects .
  • Sulfonyl Variations : Substitute with trifluoromethanesulfonyl to enhance Gram-negative activity .
  • Piperazine N-Substitution : Add methyl groups to reduce metabolic oxidation .

Q. How to resolve contradictions in antiproliferative data across cancer cell lines?

  • Standardize Assays : Use identical cell passage numbers, serum concentrations, and 72-hour incubation .
  • Control Off-Target Effects : Include pan-kinase inhibitors (e.g., staurosporine) .
  • Validate Apoptosis : Combine Western blot (Bax/Bcl-2 ratio) and caspase-3 assays .

Q. What methodologies improve pharmacokinetic profiles?

  • Prodrug Design : Acetylate piperazine nitrogen for enhanced oral bioavailability .
  • LogP Optimization : Introduce polar groups (e.g., hydroxyl) to pyridinyl ring to reduce logP .

Q. What mechanistic studies validate PDE inhibition potential?

  • Enzyme Assays : Measure IC50_{50} against PDE4B/PDE5A using fluorescent cAMP/cGMP analogs .
  • Crystallographic Analysis : Co-crystallize with PDE4B to identify sulfonyl-binding motifs .

Q. How to mitigate stability issues in aqueous formulations?

  • Lyophilization : Prepare as a lyophilized powder with mannitol (1:1 ratio) .
  • Antioxidant Additives : Include 0.1% ascorbic acid to protect pyrazole rings .

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